Oracefal

描述

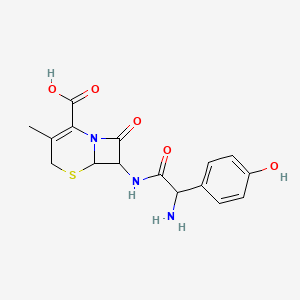

Structure

3D Structure

属性

IUPAC Name |

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGTKLJZSQCCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860610 | |

| Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181570-19-3 | |

| Record name | 7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181570-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Binding Affinity of Cefadroxil to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefadroxil, a first-generation cephalosporin, exerts its bactericidal effects by targeting and acylating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of bacterial cell wall biosynthesis. This inhibition disrupts the structural integrity of the peptidoglycan layer, leading to cell lysis and death. This technical guide provides a comprehensive overview of the binding affinity of cefadroxil to PBPs, detailing the underlying mechanism of action, experimental protocols for affinity determination, and a comparative analysis of binding data within the cephalosporin class. While specific quantitative binding data for cefadroxil remains elusive in publicly available literature, this guide leverages data from analogous first-generation cephalosporins to provide a framework for understanding its interaction with key PBP targets in both Gram-positive and Gram-negative bacteria.

Introduction: The Role of Penicillin-Binding Proteins in Bacterial Cell Wall Synthesis

The bacterial cell wall is a vital external structure that provides shape, rigidity, and protection against osmotic stress. Its primary component is peptidoglycan, a complex polymer of repeating N-acetylglucosamine and N-acetylmuramic acid units cross-linked by short peptide chains. The final and crucial steps of peptidoglycan synthesis are catalyzed by a group of membrane-associated enzymes known as penicillin-binding proteins (PBPs).[1]

PBPs are characterized by their ability to covalently bind to β-lactam antibiotics, such as penicillins and cephalosporins.[1] This binding occurs at the active site of the PBP, where a serine residue attacks the strained β-lactam ring, forming a stable and inactive acyl-enzyme complex.[2] This acylation prevents the PBP from performing its natural function in cross-linking the peptidoglycan chains, thereby weakening the cell wall and ultimately leading to bacterial cell death.[3]

Bacteria possess multiple PBPs, each with specific roles in cell elongation, septum formation, and maintaining cell shape. The differential affinity of a β-lactam antibiotic for various PBPs determines its spectrum of activity and the morphological changes it induces in bacteria.[4]

Mechanism of Action: Cefadroxil's Interaction with PBPs

Cefadroxil, as a first-generation cephalosporin, is effective against a range of Gram-positive bacteria, including Staphylococcus and Streptococcus species, and some Gram-negative bacteria.[3][5] Its mechanism of action follows the general pathway of β-lactam antibiotics, involving the inhibition of PBP activity.[1]

The core of this interaction is the structural similarity between the β-lactam ring of cefadroxil and the D-alanyl-D-alanine moiety of the natural PBP substrate. This molecular mimicry allows cefadroxil to enter the PBP active site and form a covalent bond with the catalytic serine residue, effectively inactivating the enzyme.[6] The consequence of this inhibition is the disruption of peptidoglycan cross-linking, leading to a structurally compromised cell wall that cannot withstand the internal osmotic pressure of the bacterium, resulting in cell lysis.

Quantitative Analysis of Cefadroxil-PBP Binding Affinity

The binding affinity of a β-lactam antibiotic to a specific PBP is a critical determinant of its antibacterial potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PBP's activity. A lower IC50 value signifies a higher binding affinity.

Table 1: PBP Binding Affinity (IC50 in µg/mL) of Representative Cephalosporins against Escherichia coli

| PBP | Cephalexin | Cefazolin | Cefaclor |

| PBP1a | >100 | 1.6 | 1.6 |

| PBP1b | >100 | 6.3 | 6.3 |

| PBP2 | >100 | 100 | 25 |

| PBP3 | 1.6 | 0.4 | 0.2 |

| PBP4 | >100 | 100 | 100 |

| PBP5/6 | >100 | >100 | >100 |

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Specific values may vary depending on the experimental conditions and the specific bacterial strain.

Table 2: PBP Binding Affinity (IC50 in µg/mL) of Representative Cephalosporins against Staphylococcus aureus

| PBP | Cephalothin | Cefazolin |

| PBP1 | 0.2 | 0.1 |

| PBP2 | 1.6 | 0.8 |

| PBP3 | 0.8 | 0.4 |

| PBP4 | 6.3 | 3.1 |

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Specific values may vary depending on the experimental conditions and the specific bacterial strain.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of cephalosporins to PBPs is commonly achieved through a competitive binding assay. This method relies on the competition between the unlabeled test antibiotic (e.g., cefadroxil) and a labeled β-lactam probe (e.g., fluorescently tagged penicillin) for the active site of the PBPs.

Preparation of Bacterial Membranes

-

Bacterial Culture: The bacterial strain of interest (e.g., E. coli or S. aureus) is cultured in an appropriate growth medium to the mid-logarithmic phase.

-

Cell Harvesting: The bacterial cells are harvested by centrifugation and washed with a suitable buffer, such as phosphate-buffered saline (PBS).

-

Cell Lysis: The washed cells are resuspended in buffer and lysed to release the cellular contents. This can be achieved through methods such as sonication or French press.

-

Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic components.

-

Protein Quantification: The total protein concentration in the isolated membrane fraction is determined using a standard protein assay, such as the Bradford or BCA assay.

Competitive Binding Assay

-

Incubation with Test Antibiotic: Aliquots of the prepared bacterial membranes are incubated with increasing concentrations of the test cephalosporin (e.g., cefadroxil) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C).

-

Labeling with Fluorescent Probe: Following the incubation with the test antibiotic, a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin-FL, is added to the reaction mixture. The fluorescent probe will bind to the PBPs that are not already occupied by the test antibiotic.

-

Termination of Reaction: The labeling reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS) and heating.

Detection and Data Analysis

-

SDS-PAGE: The proteins in the reaction mixtures are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: The gel is visualized using a fluorescence imager to detect the fluorescently labeled PBPs. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of the test antibiotic.

-

Densitometry: The fluorescence intensity of each PBP band is quantified using densitometry software.

-

IC50 Calculation: The percentage of fluorescent probe binding (relative to a control with no test antibiotic) is plotted against the concentration of the test antibiotic. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[2]

References

A Comprehensive Technical Guide to the Chemical Structure and Physicochemical Properties of Cefadroxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria.[1] As a semi-synthetic derivative of 7-aminocephalosporanic acid (7-ACA), its efficacy and pharmacokinetic profile are intrinsically linked to its unique chemical structure and resulting physicochemical properties. This technical guide provides an in-depth exploration of the molecular architecture and key physicochemical characteristics of cefadroxil, offering valuable insights for professionals engaged in drug discovery, development, and formulation.

Chemical Structure of Cefadroxil

Cefadroxil's molecular framework is built upon the bicyclic cephem nucleus, which consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This core structure is fundamental to the antibacterial activity of all cephalosporins.

IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Chemical Formula:

Molecular Weight:

SMILES (Simplified Molecular Input Line Entry System) String: CC1=C(N2--INVALID-LINK--NC(=O)--INVALID-LINK--O)N">C@@HSC1)C(=O)O[2]

The key functional groups that dictate the properties of cefadroxil include:

-

β-Lactam Ring: This highly strained ring is the pharmacophore responsible for the antibiotic's mechanism of action.

-

7-Acylamino Side Chain: The (R)-α-amino-p-hydroxyphenylacetyl group at the C-7 position influences the antibacterial spectrum and oral bioavailability.

-

3-Methyl Group: The substituent at the C-3 position contributes to the compound's metabolic stability.

-

4-Carboxylic Acid Group: This acidic moiety is crucial for binding to penicillin-binding proteins (PBPs) and influences the drug's solubility and pKa.[1]

Physicochemical Properties

The physicochemical properties of cefadroxil are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| pKa (acidic) | 3.25 - 3.45 | [3] |

| pKa (basic) | 7.22 - 7.43 | [3] |

| Solubility | ||

| - Water | Low solubility | [1] |

| - Ethanol | Very slightly soluble | [1] |

| - Chloroform | Practically insoluble | [1] |

| - Ethyl Ether | Practically insoluble | [1] |

| Melting Point | 197 °C (decomposes) | [3] |

| Partition Coefficient (Log P) | -0.4 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Melting Point (Capillary Tube Method)

Objective: To determine the temperature at which cefadroxil transitions from a solid to a liquid state.

Materials:

-

Cefadroxil powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

A small amount of dry cefadroxil powder is introduced into a capillary tube and packed to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance is first observed to melt and the temperature at which it is completely molten are recorded as the melting range. For cefadroxil, decomposition is observed at its melting point.[3]

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the saturation concentration of cefadroxil in water at a specific temperature.

Materials:

-

Cefadroxil powder

-

Distilled or deionized water

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

An excess amount of cefadroxil powder is added to a known volume of water in a conical flask.

-

The flask is securely stoppered and agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

The concentration of cefadroxil in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.

-

A calibration curve is prepared using standard solutions of cefadroxil to quantify the concentration in the sample.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable functional groups in cefadroxil.

Materials:

-

Cefadroxil

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

Procedure:

-

A known amount of cefadroxil is dissolved in a specific volume of water, and the ionic strength is adjusted with KCl.

-

The solution is acidified to a low pH (e.g., pH 2) with the standardized HCl solution.

-

The solution is then titrated with the standardized NaOH solution, adding small, precise volumes of the titrant.

-

The pH of the solution is recorded after each addition of NaOH, allowing the system to equilibrate.

-

The titration is continued until a high pH (e.g., pH 12) is reached.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa values are determined from the inflection points of the titration curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa.

Determination of Partition Coefficient (Log P) (Shake-Flask Method)

Objective: To determine the ratio of the concentration of cefadroxil in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Materials:

-

Cefadroxil

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Shaker

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., HPLC or UV-Vis Spectrophotometer)

Procedure:

-

A known amount of cefadroxil is dissolved in either the aqueous or the n-octanol phase.

-

Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of cefadroxil between the two phases and then allowed to stand for the phases to separate completely.

-

The two phases are separated. If an emulsion has formed, centrifugation may be necessary.

-

The concentration of cefadroxil in each phase is determined using a suitable and validated analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefadroxil, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity.

The signaling pathway for this mechanism can be visualized as follows:

Caption: Cefadroxil's mechanism of action leading to bacterial cell lysis.

Experimental Workflow: HPLC Analysis of Cefadroxil

High-Performance Liquid Chromatography (HPLC) is a common and robust method for the quantitative analysis of cefadroxil in bulk drug substances and pharmaceutical formulations. A typical workflow for this analysis is depicted below.

References

Oracefal (Cefadroxil): A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oracefal, the brand name for the first-generation cephalosporin antibiotic cefadroxil, is a broad-spectrum bactericidal agent effective against a variety of Gram-positive and some Gram-negative bacteria.[1] Its clinical utility extends to the treatment of infections of the urinary tract, skin and soft tissues, and pharyngitis/tonsillitis.[2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of cefadroxil, detailing its in vitro activity, mechanism of action, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

Like other β-lactam antibiotics, cefadroxil exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of cefadroxil is a group of enzymes known as penicillin-binding proteins (PBPs), which are located in the bacterial cell membrane.[5][6] PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[5] By binding to and inactivating these enzymes, cefadroxil blocks the transpeptidation step in peptidoglycan assembly.[5] This disruption leads to the formation of a defective and weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[2][5]

In Vitro Antibacterial Spectrum

The in vitro activity of cefadroxil has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Cefadroxil against Gram-Positive Bacteria

| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | Broth Microdilution | 0.125 - 16 | 2 | 4 |

| Staphylococcus aureus | Broth Dilution | 2 - 128 | - | - |

| Bacillus subtilis | Broth Dilution | - | 6.4 | - |

| Bacillus cereus | Broth Dilution | - | 25.6 | - |

Data sourced from BenchChem.[7]

Table 2: In Vitro Activity of Cefadroxil against Gram-Negative Bacteria

| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Broth Dilution | 8 - 256 | - | - |

| Pseudomonas aeruginosa | Broth Dilution | - | 6.4 | - |

| Serratia marcescens | Broth Dilution | - | 25.6 | - |

| Haemophilus influenzae | Not Specified | ≤16 (for 6 of 30 isolates) | - | - |

Data sourced from BenchChem and The Journal of Antimicrobial Chemotherapy.[1][8]

It is important to note that the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) do not currently provide specific MIC breakpoints for cefadroxil.[4][9]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of cefadroxil is performed using standardized methods, primarily broth microdilution and disk diffusion, as outlined by the CLSI.

Broth Microdilution Method

This method is used to determine the quantitative MIC of an antimicrobial agent.

-

Preparation of Cefadroxil Dilutions: A stock solution of cefadroxil is prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL).[7][10]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[7][10]

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7][10]

-

MIC Determination: The MIC is the lowest concentration of cefadroxil that completely inhibits visible bacterial growth (turbidity) as determined by visual inspection.[10]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.

-

Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.[7]

-

Plate Inoculation: A sterile cotton swab is used to evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[7][11]

-

Disk Application: A paper disk impregnated with 30 µg of cefadroxil is aseptically applied to the center of the inoculated agar plate.[11]

-

Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]

-

Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The interpretation of these results as "susceptible," "intermediate," or "resistant" is challenging due to the lack of established breakpoints for cefadroxil.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Cefadroxil | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. fda.gov [fda.gov]

- 5. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 6. cefadroxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Rationale for FDA's Position on Cefadroxil | FDA [fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vitro Susceptibility of Gram-Positive and Gram-Negative Bacteria to Cefadroxil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cefadroxil, a first-generation cephalosporin, against a range of clinically relevant gram-positive and gram-negative bacteria. The document details the quantitative susceptibility data, experimental protocols for its determination, and the underlying mechanism of action.

Cefadroxil exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis.[1][2] This disruption leads to a defective and osmotically unstable cell wall, ultimately causing cell lysis and death.[1][3] While effective against many gram-positive cocci, its activity against gram-negative bacteria can be variable, in part due to the protective outer membrane of these organisms.[1]

Data Presentation: Quantitative Susceptibility

The in vitro potency of cefadroxil is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for cefadroxil against key gram-positive and gram-negative pathogens.

Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Cefadroxil

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 48 | - | 2 | 4 | [6][7][8][9][10] |

| Staphylococcus aureus | 35 | 2-128 | - | - | [11] |

| Staphylococcus aureus (ATCC 25923) | - | - | - | 4 | [11] |

| Streptococcus pyogenes | - | Data not readily available in the searched literature. | - | - |

Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to Cefadroxil

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 35 | 8-256 | - | >256 | [6][11] |

| Escherichia coli (ATCC 25922) | - | - | - | 16 | [11] |

| Klebsiella species | - | Data not readily available in the searched literature. | - | - | |

| Proteus mirabilis | - | Data not readily available in the searched literature. | - | - |

It is important to note that a significant percentage of clinical isolates of both S. aureus (71.43%) and E. coli (85.71%) have demonstrated resistance to cefadroxil in some studies.[11]

Clinical Breakpoints: A critical aspect of interpreting MIC values is the use of clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, for cefadroxil, specific clinical breakpoints are not provided by either CLSI or EUCAST.[6] The U.S. Food and Drug Administration (FDA) previously suggested that the susceptibility of Enterobacteriaceae to cefadroxil could be inferred from cefazolin testing; however, this is no longer recommended due to the potential for inaccurate predictions.[6][12]

Experimental Protocols

The determination of in vitro susceptibility is performed using standardized laboratory procedures. The two most common methods are the broth microdilution method for determining the MIC and the Kirby-Bauer disk diffusion method.

This method determines the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.[13]

1. Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of cefadroxil powder in a suitable solvent at a known concentration (e.g., 1280 µg/mL).[6]

-

Filter-sterilize the stock solution.[6]

2. Preparation of Microtiter Plates:

-

Dispense a fixed volume (e.g., 50 µL) of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[6]

-

Add an equal volume of the cefadroxil stock solution to the first well of each row to be tested.[6]

-

Perform a two-fold serial dilution by transferring half the volume from the first well to the second, and so on, creating a range of cefadroxil concentrations (e.g., 0.125 to 64 µg/mL).[6]

-

Include a growth control well (MHB and inoculum only) and a sterility control well (MHB only).[6]

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the standardized bacterial suspension.[6]

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]

5. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6][13]

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of a zone of growth inhibition around a disk impregnated with the agent.[14][15]

1. Inoculum Preparation:

-

Prepare a bacterial inoculum suspension in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard.[14]

2. Inoculation of Mueller-Hinton Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum.[14][16]

-

Remove excess fluid by pressing the swab against the inside of the tube.[14][16]

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[14][16]

3. Application of Antibiotic Disks:

-

Aseptically place cefadroxil-impregnated disks (or a surrogate like cephalothin 30 µg) onto the surface of the inoculated agar plate.[14]

-

Ensure disks are evenly spaced (at least 24 mm apart) and gently press them down to ensure complete contact with the agar.[14]

4. Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[17]

5. Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters using a ruler or caliper.[17]

-

Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established interpretive charts.[17]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Cefadroxil.

Caption: Workflow for MIC determination by broth microdilution.

Caption: Workflow for the Kirby-Bauer disk diffusion test.

References

- 1. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cefadroxil | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. Cefadroxil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. cefadroxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpsi.org [ijpsi.org]

- 12. Rationale for FDA's Position on Cefadroxil | FDA [fda.gov]

- 13. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 16. asm.org [asm.org]

- 17. microbenotes.com [microbenotes.com]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Cefadroxil in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of cefadroxil, a first-generation cephalosporin antibiotic, in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of cefadroxil in these models is crucial for the prediction of its therapeutic efficacy and safety in humans. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical biological pathways and workflows involved in cefadroxil's disposition.

Pharmacokinetic Parameters of Cefadroxil in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of cefadroxil observed in different preclinical species. These parameters are essential for comparing the drug's behavior across models and for extrapolating findings to human clinical scenarios.

Table 1: Pharmacokinetics of Cefadroxil in Mice Following Oral Administration

| Mouse Strain | Dose (nmol/g) | Cmax (µM) | Tmax (min) | AUC (µM*min) | Bioavailability (%) | Reference |

| Wild-type | 44.5 | ~37 | ~20 | - | - | [1] |

| Wild-type | 89.1 | - | ~20 | - | - | [1] |

| Wild-type | 178 | - | ~20 | - | - | [1] |

| Wild-type | 356 | ~300 | ~20 | - | - | [1][2] |

| PepT1 Knockout | 44.5 | Markedly lower than wild-type | ~60 (plateau) | - | - | [1] |

| Humanized PepT1 | 11 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |

| Humanized PepT1 | 33 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |

| Humanized PepT1 | 66 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |

| Humanized PepT1 | 132 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |

| Humanized PepT1 | 264 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |

| Humanized PepT1 | 528 | Lower than wild-type | Longer than wild-type | ~2-fold lower than wild-type | - | [3] |

Table 2: Pharmacokinetics of Cefadroxil in Mice Following Intravenous Administration

| Mouse Strain | Dose (nmol/g) | Vd (mL) | CL (mL/min) | T1/2 (min) | Reference |

| Wild-type | 11 | - | Not significantly different from huPepT1 | Not significantly different from huPepT1 | [3] |

| Humanized PepT1 | 11 | - | Not significantly different from wild-type | Not significantly different from wild-type | [3] |

| Wild-type | 528 | - | Not significantly different from huPepT1 | Not significantly different from huPepT1 | [3] |

| Humanized PepT1 | 528 | - | Not significantly different from wild-type | Not significantly different from wild-type | [3] |

| Wild-type | - | V1: 3.43, V2: 5.98 | Q: 0.599 | - | [4] |

| PepT2 Knockout | - | V1: 4.23, V2: 8.61 | Q: 0.586 | - | [4] |

V1: Volume of central compartment, V2: Volume of peripheral compartment, Q: Inter-compartment clearance

Table 3: Pharmacokinetics of Cefadroxil in Other Preclinical Species

| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference |

| Rat | Oral | - | - | - | - | - | [1][5] |

| Chicken | IV | 20 mg/kg | - | - | 4.85 | - | [6] |

| Chicken | Oral | 20 mg/kg | 15.59 | 1.47 | - | 77.18 | [6] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the cited literature for conducting in vivo pharmacokinetic studies of cefadroxil in preclinical models.

Animal Models

-

Species: Mice (e.g., wild-type, PepT1 knockout, humanized PepT1), Rats, Chickens.[1][3][4][6]

-

Characteristics: Typically 6-8 weeks old, gender-matched.[4]

-

Acclimatization: Animals are allowed to acclimate to the facility for a specified period before the experiment.

-

Housing: Housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.

-

Diet: Standard laboratory chow and water are provided ad libitum, with fasting (e.g., overnight for ~14 hours) before oral drug administration.[1]

Drug Administration

-

Oral Administration:

-

Cefadroxil is dissolved in a suitable vehicle, typically water.[1]

-

The solution is administered via oral gavage using a gavage needle of appropriate size for the animal.[1]

-

Doses are often scaled from human doses based on surface area adjustments.[1]

-

Radiolabeled cefadroxil (e.g., [³H]cefadroxil) may be used to facilitate detection.[1]

-

-

Intravenous Administration:

-

Cefadroxil is dissolved in a sterile vehicle suitable for injection.

-

The solution is administered as a bolus injection into a suitable vein (e.g., tail vein in mice).[3]

-

Sample Collection

-

Blood Sampling:

-

Blood samples are collected at predetermined time points after drug administration.

-

For mice, small volume samples (15-20 µL) can be collected via tail nicks.[1]

-

For larger animals, blood may be drawn from a cannulated vessel.

-

Blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

-

Plasma Preparation:

-

Blood samples are centrifuged to separate plasma.

-

Plasma is harvested and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Bioanalytical Method

-

High-Performance Liquid Chromatography (HPLC):

-

A validated HPLC method with UV detection is a common technique for quantifying cefadroxil concentrations in plasma.[7]

-

The method should be validated for linearity, accuracy, precision, and selectivity.

-

-

Liquid Scintillation Counting:

-

If a radiolabeled drug is used, radioactivity in plasma samples is measured using a liquid scintillation counter.[1]

-

Pharmacokinetic Analysis

-

Non-Compartmental Analysis (NCA):

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using NCA software (e.g., WinNonlin).[3]

-

-

Compartmental Modeling:

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in cefadroxil's pharmacokinetics.

Intestinal Absorption of Cefadroxil

The oral absorption of cefadroxil is a complex process primarily mediated by the peptide transporter 1 (PepT1) located on the apical membrane of enterocytes.[3] Subsequent transport across the basolateral membrane into the bloodstream involves other transporters like ABCC3 and ABCC4.[8]

Caption: Intestinal transport pathway of cefadroxil.

Renal Elimination of Cefadroxil

Cefadroxil is primarily eliminated unchanged in the urine through a combination of glomerular filtration, active tubular secretion, and active tubular reabsorption.[1][4] Several transporters, including Organic Anion Transporters (OATs) and Peptide Transporter 2 (PepT2), are involved in this process.

Caption: Renal transport pathways of cefadroxil.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of cefadroxil.

Caption: Preclinical pharmacokinetic study workflow.

References

- 1. In Vivo Absorption and Disposition of Cefadroxil after Escalating Oral Doses in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Species Differences in the Pharmacokinetics of Cefadroxil as Determined in Wildtype and Humanized PepT1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Modeling of Cefadroxil Renal Transport in Wildtype and Pept2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A pharmacokinetic comparison of cefadroxil and cephalexin after administration of 250, 500 and 1000 mg solution doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral availability of cefadroxil depends on ABCC3 and ABCC4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicology and Safety Profile of a Representative Cephalosporin Antibiotic: Cefaclor

Disclaimer: Publicly available preclinical toxicology and safety data for the specific drug "Oracefal" (Cefadroxil) is limited. Therefore, this guide provides a comprehensive overview of the preclinical toxicology and safety profile of Cefaclor , a structurally related and well-documented second-generation cephalosporin antibiotic. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals in the field of cephalosporin antibiotics.

Executive Summary

This technical guide details the preclinical toxicology and safety profile of Cefaclor, an oral cephalosporin antibiotic. The available data from studies in various animal models, including mice, rats, dogs, and monkeys, indicate a low potential for acute and chronic toxicity. The primary observed effects at high doses are related to gastrointestinal disturbances, which are common for orally administered antibiotics. This document provides a synthesis of quantitative toxicity data, detailed experimental methodologies for key preclinical studies, and visual representations of relevant biological pathways and experimental workflows to support further research and development in this class of antibiotics.

Introduction

Cefaclor is a semisynthetic, second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. As with any therapeutic agent, a thorough understanding of its preclinical safety profile is crucial for risk assessment in human clinical trials. This guide summarizes the key findings from preclinical toxicology studies conducted on Cefaclor.

Preclinical Toxicology Data

The preclinical toxicological evaluation of Cefaclor has been conducted across multiple species and durations to assess its safety profile. The following tables summarize the quantitative data from these studies.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The acute toxicity of Cefaclor was found to be comparable to that of Cephalexin, another first-generation cephalosporin.[1]

Table 1: Acute Oral Toxicity of a Representative Cephalosporin (Cephalexin)

| Species | Sex | Route of Administration | LD50 (mg/kg) | Observed Toxic Signs |

| Mouse | Male | Oral | 1,881 | Decreased locomotor activity, ptosis, tremor, convulsion |

| Mouse | Female | Oral | 1,803 | Decreased locomotor activity, ptosis, tremor, convulsion |

| Rat | Male | Oral | 1,478 | Decreased locomotor activity, ptosis, tremor, convulsion |

| Rat | Female | Oral | 1,507 | Decreased locomotor activity, ptosis, tremor, convulsion |

| Monkey | Female | Oral | >250 | Soft feces, vomiting |

Data presented for Levofloxacin, a quinolone antibiotic, as a detailed example of acute toxicity reporting. Toxic signs in rodents for Cefaclor are expected to be similar and include decreased locomotor activity and convulsions at very high doses.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are conducted to evaluate the effects of longer-term exposure to a drug.

Table 2: Sub-chronic Oral Toxicity of Cefaclor in Rats (28-Day Study) [1]

| Dose Group (mg/kg/day) | Duration | Key Findings |

| ~230 - 950 | 28 days | Soft stool excretion, caecal dilatation. |

Table 3: Chronic Oral Toxicity of Cefaclor in Rats (1-Year Study) [1]

| Dose Group (mg/kg/day) | Duration | Key Findings |

| ~160 - 675 | 1 year | No significant treatment-related effects. |

Table 4: Sub-chronic Oral Toxicity of Cefaclor in Dogs (30-Day Study) [1]

| Dose Group (mg/kg/day) | Duration | Key Findings |

| 50 - 200 | 30 days | Transient moderate fall in hemoglobin concentration in males at the highest dose. |

Table 5: Chronic Oral Toxicity of Cefaclor in Dogs (1-Year Study) [1]

| Dose Group (mg/kg/day) | Duration | Key Findings |

| 100 - 400 | 1 year | Soft stool excretion, occasional emesis, reversible thrombocytopenia in one animal at the highest dose. |

Experimental Protocols

The following sections describe the methodologies for key preclinical toxicology studies, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Young, healthy, nulliparous, and non-pregnant female rats (Wistar strain), typically 8-12 weeks old.[2][3][4][5][6]

Housing and Feeding: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30% and 70%.[2][3] Standard laboratory diet and water are provided ad libitum, except for a fasting period of 16-20 hours before dosing.[2][3]

Dosing: The test substance is administered orally by gavage. Dosing is sequential, with a group of three animals being dosed at a specific level. The outcome of the first group determines the dose for the next group.[2][3]

Observations:

-

Mortality: Animals are checked for mortality twice daily.

-

Clinical Signs: Detailed clinical observations are made shortly after dosing and at least once daily for 14 days.[2][3]

-

Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.[2][3]

Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Sub-chronic Oral Toxicity Study (90-Day Study in Rodents)

Objective: To characterize the toxicity profile of a substance following repeated oral administration for 90 days.

Test Animals: Young, healthy rats (Sprague-Dawley or Wistar strain).

Dosing: The test substance is administered daily by oral gavage or in the diet at three or more dose levels to groups of animals (typically 10 males and 10 females per group). A control group receives the vehicle only.

Observations:

-

Clinical Signs and Mortality: Observed daily.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmology: Examined prior to the start of the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination (and often at an interim time point) for analysis of a comprehensive panel of parameters.

-

Urinalysis: Conducted at termination.

Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically.

Chronic Oral Toxicity Study (1-Year Study in Non-Rodents)

Objective: To determine the potential long-term toxicity of a substance.

Test Animals: Beagle dogs are a commonly used non-rodent species.

Dosing: The test substance is typically administered daily in capsules at three dose levels to groups of animals (e.g., 4 males and 4 females per group), along with a control group.

Observations: Similar to the sub-chronic study, but with more frequent interim measurements (e.g., every 3 months) for clinical pathology and ophthalmology. Electrocardiograms (ECGs) are also typically performed at regular intervals.

Pathology: A comprehensive histopathological examination of a wide range of tissues and organs is performed at the end of the study.

Visualizations

Mechanism of Action of Cephalosporin Antibiotics

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Potential Signaling Pathway for Cephalosporin-Induced Mitochondrial Toxicity

Some studies suggest that certain cephalosporins may induce nephrotoxicity through mitochondrial injury, leading to impaired cellular respiration.[7][8][9][10]

General Experimental Workflow for Preclinical Oral Toxicity Testing

The preclinical evaluation of a new chemical entity follows a structured workflow to assess its safety.

Conclusion

The preclinical safety data for Cefaclor, a representative cephalosporin antibiotic, demonstrate a favorable toxicology profile. The observed adverse effects in animal models were generally mild, dose-dependent, and primarily related to gastrointestinal intolerance at high dose levels. The detailed experimental protocols and pathways provided in this guide offer a framework for the continued investigation and development of safe and effective cephalosporin antibiotics. Further studies, including genotoxicity, reproductive toxicity, and carcinogenicity assessments, would be required for a complete preclinical safety package for a new chemical entity in this class.

References

- 1. An evaluation of the toxicity of cefaclor in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Mechanism of the mitochondrial respiratory toxicity of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mitochondrial respiratory toxicity of cephalosporin antibiotics. An inhibitory effect on substrate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development of first-generation cephalosporins

An In-depth Technical Guide to the Historical Development of First-Generation Cephalosporins

Introduction

Cephalosporins represent a cornerstone class of β-lactam antibiotics, renowned for their broad-spectrum bactericidal activity and favorable safety profile.[1] Their discovery and subsequent development marked a pivotal era in antimicrobial chemotherapy, providing critical alternatives to penicillins, particularly against penicillinase-producing bacteria.[2] This technical guide provides a comprehensive overview of the historical development of the first generation of these indispensable therapeutic agents. We will trace their journey from a serendipitous discovery in Sardinian sewage water to the semi-synthetic compounds that became mainstays in clinical practice. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the key scientific milestones, structure-activity relationships (SAR), and experimental foundations that defined this foundational class of antibiotics.

Chapter 1: The Dawn of a New Antibiotic Class

Discovery by Giuseppe Brotzu

The story of cephalosporins begins in July 1945 with the Italian pharmacologist Giuseppe Brotzu.[3] While investigating the self-purifying properties of the seawater near a sewage outfall in Cagliari, Sardinia, he isolated a fungus of the Cephalosporium genus (later identified as Acremonium strictum).[1][3] Brotzu observed that cultures of this fungus produced substances with notable antibacterial activity, capable of inhibiting the growth of Salmonella typhi, the causative agent of typhoid fever, which was known to produce penicillin-inactivating β-lactamases.[3] This finding was particularly significant as it suggested the presence of a new type of antibiotic resistant to bacterial enzymatic degradation.

Isolation and Characterization at Oxford

Brotzu's work caught the attention of Sir Howard Florey, who had been instrumental in the development of penicillin. The Sardinian fungus culture was brought to the Sir William Dunn School of Pathology at the University of Oxford for further investigation.[4] There, a team led by Guy Newton and Sir Edward Abraham successfully isolated and characterized the active compounds.[3][4]

Initial work yielded several distinct substances, including Cephalosporin P (a steroid-like antibiotic with activity against Gram-positive bacteria) and Penicillin N (a penicillin with a novel side-chain).[2][5] However, the most promising discovery, reported in 1953, was Cephalosporin C .[2][4] This compound possessed a β-lactam ring, but its structure differed from penicillin, conferring resistance to staphylococcal penicillinase.[2][6] While its intrinsic antibacterial potency was too low for direct clinical use, its stability against β-lactamases made it an exceptionally promising lead compound.[3][7] The full structure of Cephalosporin C was elucidated by Abraham and Newton in 1959, revealing the core bicyclic system of a β-lactam ring fused to a dihydrothiazine ring.[4][6]

Chapter 2: The Semi-Synthetic Breakthrough: 7-ACA

The limited potency of the natural Cephalosporin C necessitated chemical modification to develop clinically useful agents. The critical breakthrough was the development of a method to isolate the core nucleus of the molecule, analogous to the generation of 6-aminopenicillanic acid (6-APA) from penicillin.[1]

Researchers at Eli Lilly and Company developed a chemical process to cleave the D-α-aminoadipic acid side chain from Cephalosporin C.[1] This process yielded 7-aminocephalosporanic acid (7-ACA) , the foundational building block for the entire class of semi-synthetic cephalosporins.[1][8] The availability of 7-ACA unleashed a torrent of research into creating new derivatives by acylating the 7-amino group with various side chains, allowing for the systematic optimization of antibacterial activity, spectrum, and pharmacokinetic properties.[1][8]

The logical workflow from the initial discovery to the creation of the first semi-synthetic drugs is outlined below.

References

- 1. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 2. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephalosporin - Wikipedia [en.wikipedia.org]

- 4. A glimpse of the early history of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Cephalosporin C - Wikipedia [en.wikipedia.org]

- 8. jetir.org [jetir.org]

Methodological & Application

Application Note and Protocol: Quantification of Cefadroxil using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Cefadroxil in bulk drug substances and pharmaceutical dosage forms using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is simple, precise, and accurate, making it suitable for routine quality control and research applications.[1]

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic effective against a wide range of bacterial infections.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall. Accurate and reliable quantification of Cefadroxil is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of Cefadroxil.

Principle of the Method

The analytical method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection.[1] In this technique, the stationary phase is non-polar (typically a C8 or C18 column), while the mobile phase is a more polar solvent mixture. Cefadroxil, a moderately polar compound, is injected into the HPLC system and travels through the column. Its interaction with the stationary and mobile phases leads to its separation from other components. The eluted Cefadroxil is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration.[1] Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a Cefadroxil reference standard.

Materials and Reagents

-

Cefadroxil Reference Standard: USP or equivalent.

-

Cefadroxil Tablets/Capsules: Commercially available.

-

Methanol: HPLC grade.

-

Acetonitrile: HPLC grade.

-

Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

-

Disodium Hydrogen Orthophosphate: Analytical grade.

-

Orthophosphoric Acid: Analytical grade.

-

Water: HPLC grade or double distilled water.

-

Membrane Filters: 0.45 µm or 0.22 µm, nylon or PTFE.

Instrumentation and Chromatographic Conditions

This section summarizes various reported chromatographic conditions for Cefadroxil analysis. A common and reliable method is highlighted in Method 1 . Researchers can select the most suitable method based on available resources and specific analytical needs.

| Parameter | Method 1[2] | Method 2 | Method 3[3] | Method 4[4] |

| HPLC System | HPLC with UV/PDA Detector | Gradient HPLC (Shimadzu, class VP-Series) | Waters 2690 series with PDA detector | HPLC with UV-Visible Detector |

| Column | Hypersil C8, (dimensions not specified) | Supelco RP C-18 (250 mm x 4.6 mm, 5 µm) | Hypersil ODS C18 (250 x 4.6 mm, 5µ) | C-18 ODS (4.60mm x 250mm) |

| Mobile Phase | KH2PO4 buffer:Methanol (65:35 v/v), pH 3.5 with orthophosphoric acid | 0.05M Disodium hydrogen orthophosphate buffer:Methanol (40:60 v/v), pH 3.0 with orthophosphoric acid | KH2PO4:Acetonitrile (65:35 v/v), pH 3.5 with 0.2% orthophosphoric acid | Phosphate buffer (pH 4.8):Methanol:Acetonitrile (95:3:2 v/v) |

| Flow Rate | 1.0 mL/min | 0.75 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 250 nm | 264 nm | 220 nm | 230 nm |

| Injection Volume | Not specified | Not specified | 10 µL | 20 µL |

| Column Temperature | Ambient | 25°C | Ambient | Ambient |

| Retention Time | ~3.157 min | ~4.108 min | ~3.257 min | ~4.17 min |

Experimental Protocols

Preparation of Mobile Phase (Method 1)

-

Prepare the Potassium Dihydrogen Phosphate (KH2PO4) buffer: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to achieve the desired concentration (e.g., 20 mM).

-

Adjust pH: Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.

-

Mix Mobile Phase: Mix the prepared KH2PO4 buffer and methanol in a ratio of 65:35 (v/v).

-

Degas: Degas the mobile phase using a vacuum filtration system with a 0.45 µm membrane filter or by sonication for at least 15-20 minutes.[3]

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Cefadroxil reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of mobile phase and then dilute to the mark with the mobile phase.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations within the expected linear range (e.g., 10-100 µg/mL).[4]

Preparation of Sample Solutions (from Tablets)

-

Weigh and Powder: Weigh and finely powder at least 20 Cefadroxil tablets to ensure homogeneity.[1]

-

Extract Cefadroxil: Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Cefadroxil and transfer it to a 100 mL volumetric flask.

-

Dissolve and Sonicate: Add approximately 70 mL of the mobile phase to the volumetric flask and sonicate for 15-20 minutes to ensure complete dissolution of the Cefadroxil.[1]

-

Dilute to Volume: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

-

Filter: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

-

Final Dilution: Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

HPLC Analysis Workflow

-

System Equilibration: Set up the HPLC system with the chosen column and mobile phase. Equilibrate the column by pumping the mobile phase at the set flow rate until a stable baseline is achieved.

-

Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

-

Data Acquisition: Record the chromatograms and the peak areas for each injection.

-

Analysis: The retention time of the peak in the sample chromatogram should match that of the standard chromatogram.

Caption: Experimental workflow for Cefadroxil quantification by HPLC.

Data Analysis and Calculations

-

Calibration Curve: Construct a calibration curve by plotting the mean peak area of the standard solutions against their corresponding concentrations.

-

Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.

-

Concentration Calculation: Calculate the concentration of Cefadroxil in the sample solution using the regression equation derived from the calibration curve.

-

Assay Calculation: Determine the amount of Cefadroxil in the pharmaceutical dosage form and express it as a percentage of the labeled claim.

Method Validation Summary

The described HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters from various studies.

| Validation Parameter | Method 1[2] | Method 2 | Method 3[3] | Method 4[4] |

| Linearity Range (µg/mL) | 0.2 - 1.0 | 20 - 100 | 20 - 80 | 10 - 100 |

| Correlation Coefficient (r²) | 0.9993 | > 0.999 | 1 | > 0.999 |

| Accuracy (% Recovery) | Not specified | Validated | Validated | 98.8 - 101.2 |

| Precision (%RSD) | < 2% | < 2% | Validated | 1.01 |

| Limit of Detection (LOD) | Calculated | Not specified | Not specified | Not specified |

| Limit of Quantification (LOQ) | Calculated | Not specified | Not specified | Not specified |

| Specificity | Demonstrated | Validated | Validated | Validated |

| Robustness | Demonstrated | Validated | Validated | Not specified |

System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas and retention times are within acceptable limits (e.g., < 2%). Other parameters like theoretical plates, tailing factor, and resolution are also considered.

Caption: Logical relationship of the HPLC system components.

Conclusion

The HPLC methods described in this application note are demonstrated to be simple, rapid, accurate, precise, and reliable for the quantification of Cefadroxil in bulk and pharmaceutical dosage forms.[2][3] These protocols can be readily implemented in quality control laboratories for routine analysis and in research settings for various applications. The provided data and workflows offer a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

References

Cefadroxil stock solution preparation and storage for in vitro experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Cefadroxil stock solutions for in vitro experiments, such as Minimum Inhibitory Concentration (MIC) assays.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic that is effective against a range of Gram-positive and some Gram-negative bacteria.[1][2][3] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1] Accurate and reproducible in vitro experiments are crucial for determining its efficacy against specific bacterial strains. This document outlines the standardized procedures for handling Cefadroxil in a laboratory setting.

Physicochemical Properties

Cefadroxil is a white to yellowish-white crystalline solid.[2][4] It is important to understand its solubility in various solvents to prepare appropriate stock solutions for experimental use.

Table 1: Solubility of Cefadroxil

| Solvent | Solubility | Notes |

| Water | Sparingly soluble / Low solubility[4][5] | The pH of a 1.0 g in 200 mL water solution is between 4.0 and 6.0.[5] |

| Methanol | Freely soluble | A suitable solvent for preparing high-concentration stock solutions. |

| Ethanol | Very slightly soluble[4] | Not recommended as a primary solvent for stock solutions. |

| DMSO | Soluble | A 10 mM stock solution in DMSO is commercially available.[6] |

| Chloroform | Practically insoluble[4] | --- |

| Ethyl Ether | Practically insoluble[4] | --- |

Preparation of Cefadroxil Stock Solution

This protocol is based on established methods for preparing antibiotic stock solutions for MIC testing.[1][2][7]

Materials:

-

Cefadroxil powder (analytical standard)

-

Sterile, distilled water or a suitable solvent (e.g., Methanol, DMSO)

-

Sterile conical tubes (e.g., 50 mL)

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquots

-

Vortex mixer

-

Analytical balance

Protocol:

-

Calculate the required mass of Cefadroxil powder. Use the following formula to account for the potency of the antibiotic powder: Weight (mg) = (Desired Concentration (mg/L) x Desired Volume (L)) / (Potency (µg/mg) / 1000)

-

Example: To prepare 10 mL of a 1000 µg/mL (1000 mg/L) stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (1000 mg/L * 0.01 L) / (950 µg/mg / 1000) = 10.53 mg

-

-

Weigh the calculated amount of Cefadroxil powder using an analytical balance and transfer it to a sterile conical tube.

-

Add the desired volume of the chosen solvent (e.g., sterile distilled water, methanol, or DMSO) to the conical tube.

-

Dissolve the powder completely by vortexing the tube. Ensure no visible particles remain.

-

Sterilize the stock solution. If an aqueous solvent is used, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube. Solutions prepared in solvents like DMSO or methanol generally do not require filter sterilization.[8]

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[6]

-

Label all aliquots clearly with the name of the antibiotic, concentration, solvent, and date of preparation.

Storage of Cefadroxil Stock Solution

Proper storage is critical to maintain the stability and efficacy of the Cefadroxil stock solution.

Table 2: Storage Conditions for Cefadroxil Stock Solutions

| Storage Temperature | Duration | Notes |

| -20°C | Up to 4-6 months[8] | Recommended for long-term storage. |

| 4°C | Up to 2 weeks[8] | Suitable for short-term storage. |

Note: Reconstituted oral suspensions of Cefadroxil have shown stability for 3 to 7 days at room temperature (25-29°C) and up to 14 days under refrigeration (2-8°C).[9][10] However, for in vitro experimental stock solutions, colder storage is recommended to ensure potency.

In Vitro Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a general framework for determining the MIC of Cefadroxil against a bacterial isolate.[1][2]

Materials:

-

Cefadroxil stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial dilutions of Cefadroxil in CAMHB in a 96-well microtiter plate. A typical concentration range for testing is 0.25 to 256 µg/mL.[2][11]

-

Prepare the bacterial inoculum. From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

-

Inoculate the microtiter plate. Add the standardized bacterial suspension to each well containing the Cefadroxil dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[1]

-

Determine the MIC. The MIC is the lowest concentration of Cefadroxil that completely inhibits visible bacterial growth.

Table 3: Minimum Inhibitory Concentration (MIC) of Cefadroxil against Various Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Staphylococcus aureus (MSSA) | 2 | 4 | Based on clinical isolates from pediatric musculoskeletal infections.[1][12] |

| Staphylococcus aureus (ATCC 25923) | - | 4 | Reference strain.[11] |

| Escherichia coli (ATCC 25922) | - | 16 | Reference strain.[11] |

| Escherichia coli (Clinical Isolates) | - | 8-256 | A wide range of MICs observed in clinical isolates.[11] |

| Streptococcus pneumoniae | - | - | Cefadroxil is active against this species.[13] |

| Klebsiella pneumoniae | - | - | Cefadroxil is active against this species.[13] |

| Proteus mirabilis | - | - | Cefadroxil is active against this species.[13] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The in-vitro activity of cefadroxil, and the interpretation of disc-susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 9. journals.ust.edu [journals.ust.edu]

- 10. researchgate.net [researchgate.net]

- 11. ijpsi.org [ijpsi.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Bactericidal activity of cefadroxil, cephalexin, and cephradine in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cefadroxil in Antibiotic Synergy and Combination Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil, a first-generation cephalosporin, has long been a staple in the treatment of various bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1] However, the rise of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. This document provides detailed application notes and protocols for studying the synergistic potential of cefadroxil with other antimicrobial agents, including other β-lactams, β-lactamase inhibitors, and natural compounds.

The primary methods for evaluating antibiotic synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) Index, and the time-kill assay, which assesses the rate of bacterial killing over time.[2] Synergy is generally defined as a four-fold or greater decrease in the minimum inhibitory concentration (MIC) of each drug when used in combination, with a Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5. A time-kill assay demonstrating a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent also indicates synergy.[2]

Signaling and Action Pathways

The synergistic application of cefadroxil often involves overcoming bacterial resistance mechanisms or targeting multiple cellular pathways.

Cefadroxil in Combination with Other β-lactams and β-lactamase Inhibitors

The combination of cefadroxil with other β-lactam antibiotics or with β-lactamase inhibitors can restore its activity against resistant bacteria, particularly those producing β-lactamase enzymes.

Quantitative Data Summary

The following table summarizes the synergistic activity of cefadroxil in combination with other antimicrobial agents against Mycobacterium abscessus.

| Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| Cefadroxil / Tebipenem | M. abscessus | 256 / 256 | 40 / 48 | 0.34 | Synergy |

| Cefadroxil / Rifabutin | M. abscessus | 256 / 32 | 48 / 6 | 0.38 | Synergy |

| Cefadroxil / Rifapentine | M. abscessus | 256 / 128 | 64 / 16 | 0.38 | Synergy |

| Cefadroxil / Rifampin | M. abscessus | 256 / 128 | 64 / 32 | 0.50 | Synergy |

Data sourced from a study on in vitro synergy against M. abscessus reference strain ATCC 19977.[1]

While specific quantitative data for cefadroxil with β-lactamase inhibitors against common pathogens like S. aureus and E. coli are not extensively detailed in the provided search results, studies on other first-generation cephalosporins suggest significant synergistic potential. For instance, the combination of cefazolin and clavulanic acid has demonstrated effectiveness against methicillin-sensitive Staphylococcus aureus (MSSA) strains that exhibit a cefazolin inoculum effect. Furthermore, cefadroxil combined with amoxicillin-clavulanic acid has shown similar bactericidal effects against Staphylococcus aureus as amoxicillin-clavulanic acid alone.[3]

Cefadroxil and Natural Compounds

The exploration of natural compounds as adjuvants to conventional antibiotics is a promising area of research to combat antimicrobial resistance. While specific quantitative data on the synergy between cefadroxil and natural products like curcumin or essential oils is limited in the provided search results, the general principle of this approach is well-established for other antibiotics. Natural compounds can enhance the efficacy of antibiotics through various mechanisms, including inhibition of bacterial efflux pumps, disruption of the cell membrane, and interference with quorum sensing. For example, curcumin has been shown to have a synergistic effect with third-generation cephalosporins against bacteria associated with infectious diarrhea.[4][5]

Experimental Protocols

Checkerboard Assay Protocol